Dibutylmagnesium

Catalog No.
S1505497
CAS No.
1191-47-5
M.F
C8H18Mg
M. Wt
138.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutylmagnesium

CAS Number

1191-47-5

Product Name

Dibutylmagnesium

IUPAC Name

magnesium;butane

Molecular Formula

C8H18Mg

Molecular Weight

138.53 g/mol

InChI

InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2

InChI Key

KJJBSBKRXUVBMX-UHFFFAOYSA-N

SMILES

CCC[CH2-].CCC[CH2-].[Mg+2]

Canonical SMILES

CCC[CH2-].CCC[CH2-].[Mg+2]

Synthesis of Functionalized Molecules

Dibutylmagnesium readily reacts with various organic compounds containing carbonyl groups (C=O), such as aldehydes, ketones, and esters, to form new carbon-magnesium bonds. This allows for the introduction of various functional groups, leading to the synthesis of diverse organic molecules. For example, MgBu2 can be used to:

  • Prepare alcohols: Reaction with aldehydes and ketones followed by water quench yields primary and secondary alcohols, respectively .
  • Form Grignard reagents: These versatile intermediates react with various electrophiles to create new carbon-carbon bonds, enabling the construction of complex organic molecules .
  • Carry out conjugate addition reactions: MgBu2 can add to the β-carbon of unsaturated carbonyl compounds, forming new C-C bonds and functionalized molecules .

Catalyst for Polymerization Reactions

Dibutylmagnesium can act as a catalyst for the polymerization of various monomers. It initiates the polymerization process by activating the monomer and facilitating the formation of polymer chains. Some examples include:

  • Ring-opening polymerization: MgBu2 can initiate the ring-opening polymerization of cyclic monomers like epoxides and lactones, leading to the formation of various polymers with diverse properties .
  • Living polymerization: In combination with other reagents, MgBu2 can mediate living polymerization, allowing for precise control over the molecular weight and chain architecture of the resulting polymer .

Precursor for Magnesium-based Materials

Dibutylmagnesium serves as a precursor for the synthesis of various magnesium-containing materials with potential applications in different fields. These materials include:

  • Magnesium hydrides (MgH2): Promising candidates for hydrogen storage due to their high hydrogen capacity, MgBu2 can be used to prepare MgH2 through different reaction pathways .
  • Magnesium catalysts: MgBu2 can be employed as a precursor for the synthesis of well-defined magnesium catalysts used in various organic transformations .

Dibutylmagnesium is an organometallic compound with the chemical formula C₈H₁₈Mg. It belongs to the class of organomagnesium compounds and is characterized as a waxy solid at room temperature. This compound is primarily utilized in organic synthesis as a reagent for the preparation of various organomagnesium derivatives. Commercially, dibutylmagnesium is often available as a solution in heptane, which facilitates its handling and application in laboratory settings .

Dibutylmagnesium is a hazardous material due to several factors:

  • Flammability: Pyrophoric; ignites spontaneously in air [].
  • Reactivity: Reacts violently with water, releasing flammable hydrogen gas [].
  • Toxicity: Limited data available, but it's likely to be harmful upon inhalation, ingestion, or skin contact due to its reactivity.

Safety Precautions:

  • Handle DBM only under an inert atmosphere (inert gas like argon) inside a fume hood.
  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator.
  • Avoid contact with water and moisture.
  • Store in sealed containers under inert atmosphere.
  • Properly dispose of waste following established protocols for hazardous materials.
, particularly in its role as a nucleophile. It reacts readily with electrophiles to form new carbon-magnesium bonds, which are essential in synthesizing complex organic molecules. For instance, it can react with carbonyl compounds to yield alcohols after hydrolysis. Additionally, dibutylmagnesium can interact with modified silica gel surfaces, forming bonds that involve the loss of both butyl groups .

Notably, dibutylmagnesium can decompose under certain conditions, leading to the formation of magnesium hydride and ultimately magnesium metal when heated to elevated temperatures (around 250 °C and 384 °C, respectively) .

Dibutylmagnesium can be synthesized through various methods:

  • Reaction with Butyllithium: This involves the reaction of butyllithium with magnesium butylchloride followed by the addition of magnesium 2-ethylhexanoate.
  • Hydrogenation: Magnesium can be hydrogenated and subsequently reacted with 1-butene.
  • Using 2-Chlorobutane: A method involves reacting magnesium powder with 2-chlorobutane and n-butyllithium .

These methods highlight the versatility in synthesizing dibutylmagnesium depending on available reagents and desired purity.

Dibutylmagnesium serves as a crucial reagent in organic chemistry for synthesizing various organomagnesium compounds such as cyclopentadienyls, aryloxides, and amides. Its ability to form carbon-magnesium bonds makes it valuable in creating complex organic structures for pharmaceuticals and materials science . Additionally, it is used in polymerization processes to produce specific types of polymers.

Research on dibutylmagnesium has focused on its interactions with surfaces and other chemical species. For example, studies have shown that it can react with modified silica gel surfaces, indicating potential applications in catalysis or material science . Furthermore, investigations into its decomposition pathways reveal insights into its stability and reactivity under heat .

Dibutylmagnesium shares similarities with several other organomagnesium compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
DiethylmagnesiumC₈H₁₈MgSimilar structure; used in similar reactions
DimethylmagnesiumC₆H₁₄MgMore reactive than dibutylmagnesium; smaller alkyl groups
DiphenylmagnesiumC₁₂H₁₀MgContains aromatic rings; different reactivity profile
Magnesium butoxideC₈H₁₈MgOContains an oxygen atom; used in different applications

Dibutylmagnesium's unique feature lies in its two butyl groups, which provide specific steric and electronic properties that influence its reactivity compared to other organomagnesium compounds.

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1191-47-5

Wikipedia

Di-n-butylmagnesium

General Manufacturing Information

Miscellaneous manufacturing
Plastic material and resin manufacturing
Magnesium, dibutyl-: ACTIVE

Dates

Modify: 2023-08-15

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